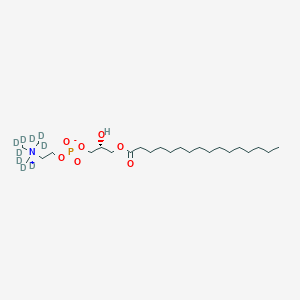

1-Palmitoyl-sn-glycero-3-phosphocholine-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is a deuterated form of 1-Palmitoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine. This compound is known for its proinflammatory activity and is widely used in the study of atherosclerosis . The deuterated version, this compound, is often utilized in research to trace metabolic pathways and study lipid metabolism due to its stable isotope labeling.

準備方法

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 can be synthesized through the esterification of 1-palmitoyl-sn-glycero-3-phosphocholine with deuterated palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as column chromatography and recrystallization to achieve high purity levels .

化学反応の分析

Types of Reactions: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 undergoes various chemical reactions, including:

Oxidation: This reaction can be induced by reactive oxygen species, leading to the formation of oxidized lipid products.

Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the cleavage of the phosphocholine headgroup.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other reactive oxygen species under physiological conditions.

Hydrolysis: Phospholipase A2 in a buffered aqueous solution.

Major Products Formed:

Oxidation: Oxidized lysophosphatidylcholine derivatives.

Hydrolysis: Glycerophosphocholine and free fatty acids.

科学的研究の応用

Overview:

The compound's ability to form stable liposomes makes it an ideal candidate for drug delivery applications. Its structural properties facilitate the encapsulation of therapeutic agents, enhancing their bioavailability and targeted delivery.

Case Study:

Research has shown that liposomes composed of 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 can effectively deliver anticancer drugs while minimizing systemic toxicity. In vitro studies demonstrated improved cellular uptake and retention of the drug when encapsulated in these liposomes compared to free drug formulations .

Metabolic Profiling and Biomarker Discovery

Overview:

In metabolic studies, this compound serves as a stable isotope-labeled standard for quantifying lipid metabolites through mass spectrometry techniques. This application is crucial for biomarker discovery in various diseases.

Case Study:

A study utilized deuterated phospholipids, including this compound, for the absolute quantification of lipid metabolites in biological samples. The results indicated that the use of stable isotope standards significantly improved the accuracy of lipid profiling in metabolic disorders .

Structural Biology and Protein Interaction Studies

Overview:

In structural biology, this compound aids in the understanding of protein-lipid interactions by serving as a model phospholipid in reconstituted systems. Its deuterated form allows for detailed analysis using NMR and other spectroscopic techniques.

Case Study:

Research involving membrane proteins has shown that incorporating this compound into lipid bilayers enhances the stability and functionality of these proteins, facilitating their study under physiological conditions .

Analytical Chemistry Applications

Overview:

The compound is also applied in analytical chemistry as a reference standard for chromatographic methods. Its unique isotopic signature allows for precise quantification in complex biological matrices.

Case Study:

In a recent publication, researchers employed this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to improve the detection limits of phospholipid analyses from biological samples .

作用機序

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 exerts its effects primarily through its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes such as phospholipase A2 and influence the production of inflammatory cytokines. The compound’s proinflammatory activity is linked to its ability to activate macrophages and endothelial cells, leading to the secretion of cytokines like interleukin-6 and tumor necrosis factor-alpha .

類似化合物との比較

1-Stearoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a stearic acid moiety.

1-Oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid moiety.

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Similar structure but with an additional hydroxyl group.

Uniqueness: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is unique due to its deuterated palmitic acid, which makes it an excellent tracer in metabolic studies. Its stable isotope labeling allows for precise tracking of lipid metabolic pathways, providing valuable insights into lipid biochemistry .

生物活性

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 (also known as deuterated lysophosphatidylcholine) is a synthetic phospholipid that plays a significant role in biological research, particularly in studies related to lipid metabolism, inflammation, and cellular signaling. Its unique deuterated structure allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied biological research.

- Molecular Formula : C24H50NO7P

- Molecular Weight : 495.63 g/mol

- CAS Number : 182257-09-6

- LogP : 5.6498 (indicating hydrophobicity)

| Property | Value |

|---|---|

| Molecular Formula | C24H50NO7P |

| Molecular Weight | 495.63 g/mol |

| CAS Number | 182257-09-6 |

| LogP | 5.6498 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

This compound primarily interacts with cellular membranes and influences various signaling pathways. It has been shown to:

- Modulate Enzyme Activity : The compound can activate phospholipase A2, which leads to the production of pro-inflammatory mediators.

- Influence Cytokine Production : It stimulates macrophages and endothelial cells, resulting in the secretion of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .

Proinflammatory Activity

Research indicates that this compound exhibits proinflammatory properties, making it relevant in studies of diseases such as atherosclerosis and other inflammatory conditions. Its role in lipid signaling pathways has been linked to various pathological processes, including:

- Atherosclerosis : The compound is utilized to understand lipid metabolism's role in cardiovascular diseases.

- Inflammatory Diseases : Its ability to activate immune cells suggests potential implications in chronic inflammatory diseases .

Case Studies

- Atherosclerosis Research : In a study examining the effects of lysophosphatidylcholines on vascular inflammation, researchers found that treatment with this compound led to increased expression of adhesion molecules on endothelial cells, promoting leukocyte adhesion and migration .

- Liver Injury Models : In experiments involving acetaminophen-induced liver injury, the profiling of phosphatidylcholine species showed significant alterations in lipid metabolism, with implications for understanding the recovery processes post-injury .

Lipid Metabolism Studies

The stable isotope labeling provided by the deuterated form allows researchers to trace lipid metabolic pathways accurately. This is particularly useful in:

- Metabolic Flux Analysis : Understanding how lipids are synthesized and degraded within cells.

- Drug Development : Investigating lipid-based drug delivery systems that utilize phospholipids for enhanced bioavailability.

Comparative Studies with Similar Compounds

The biological activity of this compound can be compared with other lysophosphatidylcholines, such as:

| Compound | Key Differences |

|---|---|

| 1-Stearoyl-sn-glycero-3-phosphocholine | Contains stearic acid instead of palmitic acid |

| 1-Oleoyl-sn-glycero-3-phosphocholine | Contains oleic acid moiety |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | Contains an additional hydroxyl group |

These comparisons help elucidate the unique properties and biological roles of each compound within cellular systems.

特性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-MLGUWGKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。